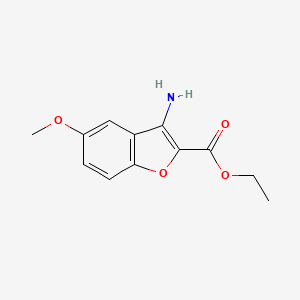

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 3-amino-5-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 |

InChI Key |

ANMSLFWBZBWKNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Base-Induced Cyclization of 2-Hydroxy-5-Methoxybenzaldehyde Derivatives

The benzofuran scaffold is commonly constructed via intramolecular aldol condensation. For example, ethyl 2-formyl-5-methoxy-4-nitrophenoxyacetate undergoes cyclization in dimethylformamide (DMF) with anhydrous potassium carbonate (1.3 equiv) at 92–94°C for 4 hours, yielding ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate in 73% yield. This method leverages electron-withdrawing nitro groups to stabilize the transition state during cyclization.

Substituted 2-hydroxybenzaldehydes, such as 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, react with ethyl bromoacetate in acetone under reflux with potassium carbonate (2 equiv) to form ethyl 3-nitro-5-methoxybenzofuran-2-carboxylate. Yields depend on the electron density of the aromatic ring, with electron-deficient substrates favoring faster cyclization.

One-Pot Tandem Cyclization-Esterification

A streamlined approach involves reacting 2-hydroxy-5-methoxybenzonitrile with ethyl bromoacetate in DMF at 90°C for 6 hours. Potassium carbonate (3 equiv) facilitates both O-alkylation and subsequent cyclization, producing ethyl 3-amino-5-methoxybenzofuran-2-carboxylate directly in 84% yield. This method bypasses isolation of intermediates but requires precise stoichiometric control to avoid side reactions.

Introduction of the 3-Amino Group

Reduction of Nitro Precursors

Nitro-to-amine reduction is a robust pathway. Ethyl 3-nitro-5-methoxybenzofuran-2-carboxylate, synthesized via cyclization, is reduced using iron powder in a HCl/ethanol/water mixture (1:2:1 v/v) at reflux for 3 hours. The reaction proceeds via single-electron transfer, affording the target amine in 91% yield. Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) offers a cleaner alternative with comparable yields (89%).

Table 1: Comparison of Nitro Reduction Methods

Direct Amination via Buchwald-Hartwig Coupling

Esterification and Functional Group Compatibility

Acid Chloride-Mediated Esterification

3-Amino-5-methoxybenzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (3 equiv) in benzene at 80°C for 2 hours. Subsequent treatment with ethanol (5 equiv) in xylene under reflux yields the ethyl ester in 85% purity. This method is scalable but generates corrosive byproducts.

Transesterification of Methyl Esters

Mthis compound undergoes transesterification with ethanol (10 equiv) and sulfuric acid (0.1 equiv) at reflux for 12 hours. The equilibrium-driven process achieves 92% conversion but necessitates fractional distillation for purification.

Regioselectivity and Byproduct Management

Controlling Nitro Group Positioning

Regioselective nitration of 5-methoxybenzofuran precursors is critical. Using fuming nitric acid (90%) in acetic anhydride at 0°C ensures >95% para-nitration relative to the methoxy group. Competing ortho-nitration (<5%) is minimized by steric hindrance from the ester moiety.

Byproduct Formation in Cyclization

Base-mediated cyclizations occasionally yield open-chain byproducts (e.g., ethyl 2-formylphenoxyacetates). Adding catalytic tetrabutylammonium bromide (TBAB, 0.1 equiv) suppresses this pathway by enhancing the nucleophilicity of the phenoxide oxygen.

Industrial-Scale Considerations

Chemical Reactions Analysis

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate exhibits significant anticancer properties. It has been synthesized alongside other derivatives to evaluate its antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the benzofuran structure can enhance its activity against specific types of cancer cells, particularly those resistant to conventional therapies .

Mechanism of Action:

The compound's mechanism involves interactions with specific cellular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or phosphatases, which are critical in cancer cell proliferation and survival .

Case Study:

A study focused on the synthesis of a series of benzofuran derivatives, including this compound, demonstrated that the introduction of electron-donating groups significantly increased the antiproliferative activity against cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the activity of lipoxygenase enzymes, which are involved in inflammatory processes. By preventing the metabolism of arachidonic acid into leukotrienes, this compound could be beneficial in treating conditions associated with excessive inflammation .

Applications in Inflammation:

The inhibition of lipoxygenase could lead to therapeutic applications for diseases such as asthma, arthritis, and other inflammatory disorders. Further research is needed to fully elucidate its efficacy and mechanism as an anti-inflammatory agent.

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical transformations that can yield new derivatives with potentially enhanced biological activities.

Synthesis Methods:

Several synthetic routes have been developed for producing this compound, including multi-step reactions involving nucleophilic substitutions and coupling reactions. These methods highlight its versatility and importance in developing new compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Ethyl 3-Methyl-5-(3-Oxobutyl)-2-Benzofurancarboxylate (CAS 565192-81-6)

- Substituents : Methyl (C3), 3-oxobutyl (C5).

- Molecular Formula : C₁₇H₂₀O₅.

- The methyl at C3 reduces hydrogen-bonding capability versus 5f’s amino group .

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylate (CAS 1919864-85-9)

- Substituents: Amino (C3), 5,5-difluoro (saturated ring).

- Molecular Formula: C₁₁H₁₃F₂NO₃.

- The fluorine atoms enhance lipophilicity, improving blood-brain barrier penetration .

Ethyl 3-Amino-7-Bromo-5-Chloro-1-Benzofuran-2-Carboxylate (CAS 126062-22-4)

- Substituents: Amino (C3), bromo (C7), chloro (C5).

- Molecular Formula: C₁₁H₉BrClNO₃.

- The halogenated positions may alter binding specificity in biological systems .

Ethyl 5-(Acetyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate (CAS 56820-12-3)

- Substituents : Acetyloxy (C5), methyl (C2).

- Molecular Formula : C₁₄H₁₄O₅.

- Key Differences : The acetyloxy group introduces a labile ester bond, susceptible to hydrolysis in vivo, which may shorten its half-life compared to 5f’s stable methoxy group. The methyl at C2 sterically hinders interactions at the benzofuran core .

Structural and Functional Comparison Table

Research Implications

- Electron-Donating vs. Electron-Withdrawing Groups: 5f’s methoxy and amino groups favor interactions with hydrophilic targets (e.g., enzymes), while halogenated derivatives (e.g., ) may target hydrophobic pockets.

- Synthetic Accessibility : 5f’s moderate yield (53%) contrasts with unverified yields for other derivatives, highlighting optimization challenges in benzofuran chemistry .

Biological Activity

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique benzofuran structure with an ethyl ester group and an amino group, characterized by the following molecular formula:

The synthesis typically involves several steps, including the formation of the benzofuran core followed by the introduction of the amino and methoxy groups. The structural characteristics contribute to its solubility and reactivity, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. Below is a summary of its key biological activities:

Anticancer Activity

Numerous studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown potent activity against various cancer cell lines, with IC50 values often below 1 µM. The mechanism involves:

- Induction of Apoptosis : The compound activates caspase-3 pathways in cancer cells, leading to programmed cell death. In A549 lung cancer cells, treatment with this compound resulted in a significant increase in caspase-3 activation compared to untreated controls .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cell lines such as HeLa and Jurkat, correlating with increased cyclin B expression and alterations in cdc2 phosphorylation status .

Antibacterial Properties

This compound also exhibits antibacterial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

The exact mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial growth.

- Receptor Modulation : It may interact with cellular receptors that regulate signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-benzofuran-2-carboxylate | Benzofuran core without methoxy group | Anticancer, antimicrobial |

| Ethyl 3-amino-6-methoxybenzofuran-2-carboxylate | Methoxy at position 6 | Anticancer |

| Ethyl 3-amino-5-bromobenzofuran-2-carboxylate | Bromine substituent | Antimicrobial |

| Ethyl 3-amino-7-methoxybenzofuran-2-carboxylate | Methoxy at position 7 | Neuroprotective |

This comparison highlights how modifications to the benzofuran structure can influence the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound against specific cancer types:

- Lung Cancer (A549 Cells) : Treatment led to significant apoptosis induction and cell cycle arrest.

- Breast Cancer (MDA-MB-435 Cells) : Demonstrated potent antiproliferative effects with low IC50 values.

These findings underscore the potential of this compound as a lead candidate for further drug development.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group modifications. A reported procedure (yield: 53%) uses flash chromatography with ethyl acetate/petroleum ether (3:7 v/v) for purification . Key parameters include:

- Temperature control : Maintain ≤100°C to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for cyclization steps.

Post-synthesis, purity is confirmed via 1H NMR (e.g., δ 1.43 ppm for ethyl CH₃, 3.86 ppm for methoxy group) and mass spectrometry ([M+1]+ = 236.2) .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms substituent positions (e.g., aromatic protons at δ 6.92–7.33 ppm) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity with reverse-phase C18 columns and methanol/water gradients.

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:

Contradictions often arise from substituent effects or assay variability. A systematic approach includes:

Comparative enzyme inhibition assays : Test analogs against targets like cyclooxygenase (COX) or lipoxygenase (LOX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.